molecular formula C10H10FNO2 B12071744 N-cyclopropyl-3-fluoro-5-hydroxybenzamide

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

Cat. No.: B12071744
M. Wt: 195.19 g/mol
InChI Key: JMPJFFYAEIBZBG-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds and Benzamide (B126) Derivatives

The chemical architecture of N-cyclopropyl-3-fluoro-5-hydroxybenzamide situates it at the intersection of two important classes of compounds in medicinal chemistry: fluorinated aromatic compounds and benzamide derivatives. The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to enhance a molecule's pharmacological profile. Fluorine's high electronegativity can influence a compound's acidity, basicity, and dipole moment, which in turn can affect its membrane permeability and bioavailability. cenmed.com Furthermore, the carbon-fluorine bond is exceptionally stable, and its introduction can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. cenmed.com

Benzamides, on the other hand, represent a versatile scaffold found in a multitude of approved drugs and clinical candidates. nih.gova2bchem.com The benzamide moiety is capable of participating in various non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets. chemenu.com Researchers have successfully developed benzamide derivatives as glucokinase activators for the potential treatment of diabetes and as PARP-1 inhibitors for cancer therapy, highlighting the broad therapeutic applicability of this structural motif. chemenu.comvulcanchem.com

Significance as a Research Scaffold in Medicinal Chemistry

While specific research applications for this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a valuable research scaffold. A research scaffold, or chemical scaffold, is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The cyclopropyl (B3062369) group, a small, strained ring, is of particular interest in medicinal chemistry. Its rigid nature can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.

The combination of the fluorinated phenyl ring, the hydrogen-bonding capable benzamide, and the conformationally restricting cyclopropyl group in this compound provides a unique three-dimensional shape and electronic signature. This makes it an attractive starting point for the synthesis of novel compound libraries aimed at exploring a range of biological targets. The hydroxyl group on the phenyl ring also offers a potential point for further chemical modification, allowing for the exploration of structure-activity relationships.

Although detailed research findings on this compound are limited, its constituent parts are well-established in drug discovery, suggesting its potential for future investigations.

Physicochemical Properties

Below is a table summarizing the known physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₀FNO₂
Molecular Weight 195.19 g/mol
IUPAC Name This compound
CAS Number 1881292-63-2

Data sourced from a chemical supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

InChI

InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14)

InChI Key

JMPJFFYAEIBZBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)F)O

Origin of Product

United States

Synthetic Methodologies for N Cyclopropyl 3 Fluoro 5 Hydroxybenzamide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N-cyclopropyl-3-fluoro-5-hydroxybenzamide identifies the amide bond as the most logical point for disconnection. This approach simplifies the target molecule into two primary building blocks: an aromatic carboxylic acid and a primary amine.

Key Disconnection: The C-N amide bond.

Precursors:

3-Fluoro-5-hydroxybenzoic acid

Cyclopropylamine (B47189)

Cyclopropylamine can be prepared through various established methods. A common industrial route involves the Hofmann rearrangement of cyclopropanecarboxamide (B1202528), which itself can be derived from a cyclopropanecarboxylate (B1236923) ester. google.comgoogle.com This entire sequence can originate from γ-butyrolactone, which is converted via a 4-halobutyrate ester that undergoes ring closure. google.comgoogle.com More recent methods include an electrochemically induced Hofmann rearrangement, presenting a potentially greener alternative. researchgate.net

Table 1: Key Precursors for this compound Synthesis
Precursor NameChemical StructureRoleCommon Synthetic Origin
3-Fluoro-5-hydroxybenzoic acidChemical structure of 3-Fluoro-5-hydroxybenzoic acidAryl carboxylic acid componentMulti-step synthesis from substituted benzenes (e.g., via nitration, reduction, diazotization) semanticscholar.orgresearchgate.net
CyclopropylamineChemical structure of CyclopropylamineAmine componentHofmann rearrangement of cyclopropanecarboxamide google.comgoogle.com

Amide Bond Formation Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated. This is achieved using a variety of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common strategies for this amide bond formation include:

Carbodiimide Reagents: Agents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To enhance yields and suppress side reactions, particularly racemization if chiral centers are present, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.ukpeptide.com

Onium Salt Reagents: Phosphonium salts (e.g., PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, TBTU) are highly efficient coupling reagents known for fast reaction times and high yields, even with sterically hindered substrates. peptide.comresearchgate.netuniurb.it HATU, for example, reacts rapidly and minimizes epimerization. peptide.com These reagents are often preferred in modern synthesis despite their higher cost.

Other Activating Agents: Reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) have gained popularity, especially in larger-scale applications, for their efficiency and the easy removal of byproducts. commonorganicchemistry.comacs.org Another classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. fishersci.co.ukacs.org

The choice of reagent and conditions depends on factors like substrate reactivity, scale, cost, and desired purity.

Table 2: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)Mechanism/FeaturesTypical Conditions
CarbodiimidesEDC, DCC, DICForms O-acylisourea intermediate. Often used with additives like HOBt to improve efficiency. fishersci.co.ukAprotic solvent (DCM, DMF), room temperature. fishersci.co.uk
Onium SaltsHATU, HBTU, PyAOPForms highly activated esters. Known for high efficiency, fast reactions, and low racemization. peptide.comresearchgate.netAprotic solvent (DMF), non-nucleophilic base (DIEA). commonorganicchemistry.com
Phosphonic AnhydridesT3PForms a mixed anhydride. Byproducts are water-soluble and easily removed. commonorganicchemistry.comacs.orgAprotic solvent (EtOAc, THF), often with a base like TEA. commonorganicchemistry.com
Acid Halide PrecursorsSOCl₂, (COCl)₂Converts carboxylic acid to highly reactive acyl chloride prior to amine addition. acs.orgTwo steps: 1. Aprotic solvent (DCM, THF). 2. Amine addition with a base (Pyridine, TEA). fishersci.co.uk

Functional Group Interconversions and Aromatic Substitutions

The synthesis of the target molecule and its precursors often requires strategic functional group interconversions (FGIs) and aromatic substitution reactions. solubilityofthings.comub.edu

Functional Group Interconversions (FGI): FGIs are crucial for introducing the required functional groups or for protecting sensitive groups during a synthetic sequence.

Protection/Deprotection: The phenolic hydroxyl group in 3-fluoro-5-hydroxybenzoic acid is acidic and could interfere with certain reactions, such as amide coupling. It can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) and deprotected in a later step. semanticscholar.org

Amine Formation: The conversion of a carboxylic acid amide to a primary amine via the Hofmann rearrangement is a key FGI for the synthesis of the cyclopropylamine precursor. organic-chemistry.org

Carboxylic Acid Formation: A nitrile group can be hydrolyzed to a carboxylic acid, providing an alternative route to the benzoic acid precursor.

Aromatic Substitution Reactions: These reactions are fundamental to constructing the 3-fluoro-5-hydroxy substituted aromatic ring.

Electrophilic Aromatic Substitution (EAS): Reactions like nitration are essential for introducing functional groups onto the benzene (B151609) ring that can later be converted into the desired substituents. msu.edu For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be transformed into a hydroxyl group. semanticscholar.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNA_r_): A fluorine atom on an aromatic ring that is activated by electron-withdrawing groups (like a nitro or carboxyl group) can be displaced by a nucleophile. nih.gov This provides a powerful method for introducing the hydroxyl group by reacting a suitable di-substituted fluoroaromatic precursor (e.g., 3,5-difluorobenzoic acid or a nitro-fluoro analogue) with a hydroxide (B78521) source. researchgate.net

Diazotization: An aromatic amino group can be converted into a diazonium salt using nitrous acid. This intermediate is highly versatile and can be converted to a hydroxyl group upon heating in water, a reaction known as the Sandmeyer reaction variant. semanticscholar.orgresearchgate.net

Table 3: Key Reactions in Precursor Synthesis
Reaction TypeTransformationReagentsPurpose
Electrophilic Aromatic SubstitutionAr-H → Ar-NO₂HNO₃, H₂SO₄Introduce a nitro group as a precursor to an amine or other group. semanticscholar.org
Nucleophilic Aromatic SubstitutionAr-F → Ar-OHNaOH or KOHIntroduce a hydroxyl group by displacing an activated fluorine atom. nih.gov
ReductionAr-NO₂ → Ar-NH₂H₂, Pd/C or Sn, HClConvert a nitro group to an amine. semanticscholar.org
Diazotization & HydrolysisAr-NH₂ → Ar-N₂⁺ → Ar-OH1. NaNO₂, H⁺ 2. H₂O, heatConvert an amine to a hydroxyl group. researchgate.net
Hofmann RearrangementR-CONH₂ → R-NH₂Br₂, NaOHDegrade an amide to a primary amine with one less carbon. google.com

General Purification and Characterization Techniques in Organic Synthesis

Following the chemical synthesis, rigorous purification and characterization are required to isolate the target compound and verify its identity and purity.

Purification Techniques:

Aqueous Work-up/Extraction: The reaction mixture is typically treated with water and an immiscible organic solvent to separate the desired product from water-soluble reagents, catalysts, and byproducts.

Chromatography: Flash column chromatography, using a stationary phase like silica (B1680970) gel and a mobile phase of appropriate polarity, is the most common method for purifying synthetic intermediates and the final product.

Crystallization: If the final product is a stable solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Characterization Techniques: A combination of spectroscopic methods is used to unambiguously determine the structure of the synthesized molecule. blogspot.comazolifesciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in organic chemistry. msu.edu

¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). blogspot.com

¹³C NMR shows the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the molecular formula. semanticscholar.orgblogspot.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the O-H (phenol), N-H (amide), and C=O (amide) bonds. blogspot.com

Table 4: Spectroscopic Characterization of this compound
TechniqueInformation ObtainedExpected Observations for Target Compound
¹H NMRProton environment, number, and connectivity. blogspot.comSignals for aromatic protons, amide N-H, phenolic O-H, and cyclopropyl (B3062369) protons with characteristic splitting patterns.
¹³C NMRCarbon skeleton structure. Signals for the carbonyl carbon, aromatic carbons (showing C-F coupling), and cyclopropyl carbons.
Mass Spectrometry (MS)Molecular weight and formula (HRMS). blogspot.comA molecular ion peak corresponding to the mass of C₁₀H₁₀FNO₂.
Infrared (IR) SpectroscopyPresence of functional groups. blogspot.comCharacteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1640 cm⁻¹), and C-F (~1100-1200 cm⁻¹).

Molecular Mechanisms of Biological Activity: Focus on Histone Deacetylase Inhibition

Identification and Validation as a Histone Deacetylase (HDAC) Inhibitor

There is no available scientific literature that identifies or validates N-cyclopropyl-3-fluoro-5-hydroxybenzamide as a histone deacetylase inhibitor.

Isoform-Specific Inhibition Profiles (e.g., HDAC6 selectivity)

No data has been published detailing the inhibitory activity of this compound against any HDAC isoforms, including HDAC6.

Epigenetic Modulatory Effects: Histone Acetylation Dynamics

Research on the effects of this compound on histone acetylation dynamics has not been reported.

Cellular Responses: Apoptosis Induction in Research Models

There are no studies available that investigate the induction of apoptosis or other cellular responses in research models upon treatment with this compound.

Molecular Interactions with Biological Targets: Elucidation of Binding Affinity and Specificity

The binding affinity and specificity of this compound to any biological targets, including HDACs, have not been elucidated in any published research.

Structure Activity Relationship Sar Investigations of N Cyclopropyl 3 Fluoro 5 Hydroxybenzamide Analogues

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Rigidity and Target Engagement

The cyclopropyl group, a three-membered carbocycle, is a valuable structural motif in drug design, often introduced to enhance a molecule's pharmacological properties. nih.gov Its incorporation in place of more flexible alkyl groups or as a bioisosteric replacement for a carbon-carbon double bond can significantly influence molecular conformation and, consequently, target engagement. nih.gov

The primary contribution of the cyclopropyl moiety is the introduction of conformational rigidity. Unlike linear alkyl chains, the fixed, planar nature of the cyclopropane (B1198618) ring restricts the number of accessible conformations for the N-substituent. This pre-organization of the ligand into a more defined shape can reduce the entropic penalty upon binding to a biological target, potentially leading to a higher binding affinity. nih.gov This structural stability can also enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. nih.gov

Furthermore, the unique electronic properties of the cyclopropyl ring, which exhibits partial sp2 character, can influence interactions within the target's binding pocket. It can participate in favorable hydrophobic interactions and, by orienting the rest of the molecule, optimize the engagement of other key functional groups with the target protein. nih.gov The strategic use of this group can improve drug efficacy, enhance receptor affinity, and potentially reduce off-target effects. nih.gov

Impact of Fluorine Atom Substitution on Biological Efficacy and Selectivity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties. nih.govresearchgate.net In the context of benzamide (B126) analogues, the substitution of a hydrogen atom with fluorine can have profound effects on efficacy and selectivity. nih.govnih.gov

One of the most significant effects of fluorine substitution is the modulation of a molecule's electronic properties through its strong inductive electron-withdrawing effect. nih.gov This can alter the acidity (pKa) of nearby functional groups, such as the amide N-H or the phenolic hydroxyl group. nih.govnih.gov A change in pKa can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and ability to form specific hydrogen bonds with the target. nih.gov

Fluorine can also enhance metabolic stability. nih.gov The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can increase the drug's half-life and bioavailability. nih.gov For instance, in a study on 11β-hydroxysteroid dehydrogenase type I inhibitors, fluorine substitution increased the mouse liver microsome half-life by up to five-fold. nih.gov

Moreover, fluorine can serve as a "super-hydrogen" or a bioisostere of a hydroxyl group, capable of forming weak hydrogen bonds or other non-covalent interactions that can enhance binding affinity. researchgate.net In some cases, fluorination has been shown to increase binding affinity compared to non-fluorinated analogues. nih.gov The strategic placement of fluorine can also improve selectivity by creating favorable interactions in the target's binding site while introducing steric or electronic clashes in the binding sites of off-target proteins. nih.govnih.gov Studies on benzothiazoles have shown that a fluorine atom at a specific position can improve cytotoxicity against particular cancer cell lines. nih.gov

Table 1: Effects of Fluorine Substitution on Drug Properties
Property AffectedObserved EffectUnderlying MechanismReference
Acidity (pKa)Lowers the pKa of nearby functional groups (e.g., amines become less basic, protic groups more acidic).Strong inductive electron-withdrawing effect of fluorine. nih.govnih.gov
Metabolic StabilityIncreases resistance to oxidative metabolism.High strength of the Carbon-Fluorine (C-F) bond. nih.govresearchgate.net
Binding AffinityCan increase affinity for the biological target.Participation in hydrogen bonds, electrostatic, and hydrophobic interactions. nih.gov
LipophilicityIncreases lipophilicity, which can affect absorption and distribution.The hydrophobic nature of the fluorine atom. researchgate.net
ConformationCan suppress structural disorder and favor specific molecular packing.Steric and electronic effects influencing crystal lattice formation. acs.orgresearchgate.net

Contribution of Hydroxyl and Amide Functional Groups to Ligand-Target Interactions

The hydroxyl (-OH) and amide (-CONH-) groups are fundamental to the biological activity of many pharmaceutical agents, primarily due to their ability to form hydrogen bonds. hama-univ.edu.sy In N-cyclopropyl-3-fluoro-5-hydroxybenzamide, these groups are critical anchors for binding to a target protein.

The amide group itself is a planar, rigid unit with a partial double bond character that restricts rotation. hama-univ.edu.sy It possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). hama-univ.edu.sy This dual functionality allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, or the peptide backbone within a protein's binding site. hama-univ.edu.sy Synthesizing analogues where the N-H is replaced (e.g., N-methylation) can test the importance of the hydrogen bond donor capability. hama-univ.edu.sy

The phenolic hydroxyl group is also a key player in ligand-target interactions. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs of electrons). hama-univ.edu.synih.gov The introduction of hydroxyl groups can significantly increase hydrogen bonding interactions between the ligand and surrounding amino acid residues, which may lead to higher inhibitory activity. nih.gov The position and number of hydroxyl groups are often pivotal for biological activity. nih.gov For example, in flavonoid derivatives targeting α-glucosidase, the number and position of hydroxyl groups on the rings were found to be crucial for hypoglycemic activity. nih.gov

Table 2: Hydrogen Bonding Capabilities of Key Functional Groups
Functional GroupHydrogen Bond Donor?Hydrogen Bond Acceptor?Potential Interacting ResiduesReference
Amide (N-H)YesNoAspartate, Glutamate, Serine, Threonine, Main-chain C=O hama-univ.edu.sy
Amide (C=O)NoYesArginine, Lysine, Serine, Threonine, Main-chain N-H hama-univ.edu.sy
Hydroxyl (-OH)YesYesHistidine, Aspartate, Glutamate, Serine, Asparagine, Glutamine hama-univ.edu.synih.gov

Systematic Modifications on the Benzamide Core and Their Biological Implications

The benzamide core serves as a versatile scaffold in drug discovery, allowing for systematic structural modifications to optimize activity against various biological targets. nih.gov Altering the substitution pattern on the aromatic ring or modifying the amide linkage can lead to significant changes in biological function, transforming the molecule into an inhibitor for enzymes implicated in diseases like Alzheimer's or cancer. nih.govnih.gov

Research into multi-target drugs for Alzheimer's disease has explored numerous benzamide derivatives. nih.gov For example, by synthesizing a series of benzamides with different substituents, researchers have developed potent inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of the disease. nih.gov In one study, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as a highly active compound against both AChE and BACE1. nih.gov

In the field of oncology, benzamide derivatives have been successfully developed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. nih.gov Starting from a lead compound, systematic optimization of the benzamide scaffold led to the discovery of compound 13f , which exhibited potent anticancer activity against colorectal cancer cells and a strong PARP-1 inhibitory effect (IC₅₀ = 0.25 nM). nih.gov Molecular docking studies revealed that this compound binds firmly within the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. nih.gov

Further studies have shown that changing the position of side chains on the benzamide ring markedly influences inhibitory activity and selectivity against enzymes like AChE and butyrylcholinesterase (BChE). tandfonline.com These examples underscore the principle that the benzamide core is a "privileged structure" that can be systematically decorated with different functional groups to fine-tune its pharmacological profile for a specific therapeutic target. nih.govmdpi.com

Comparative Analysis of SAR Trends in Related Molecular Scaffolds

To gain a broader understanding of the SAR for this compound, it is instructive to compare its structural features with those of related molecular scaffolds. One such related class is the picolinamides, where the benzene (B151609) ring of the benzamide is replaced by a pyridine (B92270) ring. A study comparing benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the bioactivity of picolinamide derivatives appeared to be stronger than that of the corresponding benzamide derivatives. tandfonline.com This suggests that the nitrogen atom in the pyridine ring may engage in additional or more favorable interactions with the target enzyme, highlighting the impact of replacing a core aromatic system.

Another related scaffold is the N-arylpiperazine. mdpi.com While structurally more complex, these compounds often incorporate amide or carbamate (B1207046) linkages and share the principle of having an aromatic ring system linked to a nitrogen-containing group. SAR studies on N-arylpiperazines have shown that the nature and position of substituents on the aryl ring are critical for activity. For instance, against M. kansasii, 3-alkoxy derivatives were found to be more active than their 2- or 4-alkoxy positional isomers. mdpi.com This parallels the findings in benzamide series, where substituent position is a key determinant of potency and selectivity. tandfonline.com

Comparing different benzamide series also provides insights. Benzamides designed as multi-target agents for Alzheimer's often feature linkers connecting two pharmacophoric units, such as in N,N′-(1,4-phenylene)bis(3-methoxybenzamide). nih.gov This is distinct from the more compact structure of PARP-1 inhibitors, which are designed to fit into a specific catalytic pocket. nih.gov This comparative analysis demonstrates that while the core principles of SAR (e.g., the importance of hydrogen bonding groups and specific substituent patterns) are transferable, the optimal structural arrangement is highly dependent on the specific topology and amino acid composition of the target's binding site.

Computational and Theoretical Investigations of N Cyclopropyl 3 Fluoro 5 Hydroxybenzamide

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-cyclopropyl-3-fluoro-5-hydroxybenzamide, and a biological target, typically a protein. The analysis can reveal key binding modes and estimate the binding affinity, which is crucial for predicting the compound's potential biological activity.

While specific docking studies on this compound are not widely available in published literature, the general methodology involves preparing the 3D structure of the ligand and the target protein. The ligand's conformational flexibility is explored within the protein's binding site, and scoring functions are used to rank the potential binding poses. For a compound like this, with hydrogen bond donors (hydroxyl and amide groups) and a halogen (fluorine), interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions with amino acid residues of the target protein would be of primary interest.

For related benzamide (B126) derivatives, docking studies have been successfully employed to elucidate binding mechanisms. For instance, studies on fluorinated benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors have demonstrated how molecular docking can rationalize the observed inhibitory activities by identifying key interactions within the binding pocket. researchgate.net Similarly, research on fluoroquinolone derivatives has utilized molecular docking to understand their binding to DNA gyrase, a key bacterial enzyme. nih.govsemanticscholar.org These examples highlight the potential of molecular docking to provide valuable, albeit predictive, insights into the ligand-protein interactions of this compound.

A hypothetical docking study of this compound against a target protein might yield results that can be summarized in a table format, as shown below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5ASP 145Hydrogen Bond
LYS 33Hydrogen Bond
PHE 89Hydrophobic
Hypothetical Enzyme B-7.9ARG 120Hydrogen Bond, Halogen Bond
VAL 67Hydrophobic

Density Functional Theory (DFT) Applications in Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a powerful tool for predicting a wide range of molecular properties of this compound from its fundamental electronic structure.

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular reactivity.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the molecular structure.

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electronegativity to understand the molecule's reactivity.

A study on a structurally related compound, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide, utilized DFT with the B3LYP/6-31G(d,p) level of theory to obtain geometrical parameters in the ground state, which showed good agreement with experimental X-ray diffraction data. researchgate.net This demonstrates the reliability of DFT in predicting the structural features of such molecules.

The following table illustrates the kind of data that can be generated from DFT calculations for this compound.

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential (Min/Max)-0.05 / 0.04 a.u.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the dynamics of its interaction with a biological target over time.

When applied to a ligand-protein complex, MD simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, one can assess the stability of the predicted binding pose from molecular docking. A stable RMSD suggests a stable interaction.

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, including subtle changes in their conformations.

Characterize Intermolecular Interactions: The persistence of interactions like hydrogen bonds can be monitored throughout the simulation, providing a more dynamic picture than the static view from docking.

Estimate Binding Free Energy: Advanced MD-based methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores.

Research on other benzamide derivatives has successfully used MD simulations to validate docking results and to understand the stability of ligand-protein complexes. nih.gov For example, MD simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents showed the stability of the most active compound in the binding site of the target proteins. nih.gov

A summary of hypothetical MD simulation results for this compound in complex with a protein could be presented as follows:

Simulation ParameterResultInterpretation
Simulation Time100 nsStandard simulation time for stability assessment
RMSD of LigandStable around 1.5 ÅThe ligand remains stably bound in the active site
RMSD of Protein BackboneStable around 2.0 ÅThe overall protein structure is not significantly perturbed
Key Hydrogen Bond Occupancy> 80% with ASP 145A persistent and stable hydrogen bond is formed

In Silico Prediction of Biological Activity and Selectivity

In silico prediction of biological activity involves the use of computational models to forecast the pharmacological effects of a compound. These methods leverage our understanding of chemical structures and their known biological activities to make predictions for new or uncharacterized molecules like this compound.

Several approaches can be used for this purpose:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. If a QSAR model exists for a particular biological target and a set of related benzamides, it could be used to predict the activity of this compound.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By identifying the common pharmacophoric features of active compounds for a given target, one can screen new molecules for potential activity.

Machine Learning and AI: Modern approaches use machine learning algorithms trained on large datasets of chemical structures and biological activities to predict the properties of new compounds.

Target Prediction Software: Web-based tools can predict potential protein targets for a given small molecule by comparing its structure to those of known ligands for a wide range of proteins. researchgate.net

These predictive models are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. The predictions are probabilistic and need to be validated experimentally.

A hypothetical in silico activity prediction for this compound might look like this:

Prediction ToolPredicted Biological ActivityConfidence Score / Probability
PASS OnlineKinase InhibitorPa > 0.7
AntineoplasticPa > 0.6
SwissTargetPredictionEnzyme InhibitorHigh
G-Protein Coupled Receptor LigandMedium

Preclinical Pharmacological Research Insights in Vitro and in Vivo Models

In Vitro Metabolic Stability and Enzyme Interaction Studies (e.g., Cytochrome P450)

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences the compound's half-life and oral bioavailability. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to predict its metabolic fate in the body. The primary enzyme system responsible for the metabolism of many xenobiotics is the Cytochrome P450 (CYP) superfamily.

For N-cyclopropyl-3-fluoro-5-hydroxybenzamide, the presence of the cyclopropyl (B3062369) group is of particular interest. While cyclopropyl rings can enhance potency and are sometimes introduced to improve metabolic stability by blocking metabolism at other sites, they can also be susceptible to metabolism themselves. uky.edu Research on other N-cyclopropyl-containing compounds has shown that the cyclopropyl group can undergo NADPH-dependent oxidation by P450 enzymes. This can lead to the formation of hydroxylated metabolites and potentially reactive intermediates through ring-opening, which can then form conjugates with cellular nucleophiles like glutathione (B108866) (GSH). uky.edunih.gov

In a study on a series of hepatitis C virus NS5B inhibitors containing a pyrimidinylcyclopropylbenzamide moiety, in vitro metabolism studies revealed an NADPH-dependent bioactivation pathway. This pathway resulted in the formation of multiple GSH conjugates, indicating that the cyclopropyl group was a site of bioactivation. nih.gov The proposed mechanism involves hydrogen atom abstraction by a P450 enzyme to form a cyclopropyl radical, which then undergoes rearrangement and reaction with GSH. nih.gov

The specific CYP isozymes involved in the metabolism of benzamide (B126) derivatives can vary. CYP3A4 is a major enzyme in drug metabolism, but other isozymes like CYP1A2, CYP2C9, and CYP2D6 can also play significant roles. nih.gov For instance, the metabolism of the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine (B47189) moiety, involves CYP1A2-mediated oxidation. uky.edu

Interactive Data Table: Potential Metabolic Pathways for Cyclopropyl-Containing Compounds

Metabolic Reaction Enzyme System Potential Outcome Citation
Cyclopropyl Ring Oxidation Cytochrome P450 Formation of hydroxylated metabolites uky.edunih.gov
Ring Opening Cytochrome P450 Formation of reactive intermediates uky.edunih.gov
Glutathione Conjugation Glutathione S-transferases Formation of GSH conjugates, indicating bioactivation uky.edunih.gov

The metabolic stability of benzamide derivatives can be quantitatively assessed in vitro. For example, in a study of novel benzenesulfonamide (B165840) derivatives, the metabolic stability was tested using pooled human liver microsomes in the presence of NADPH. The half-life (t1/2) of the compounds was determined, with one of the more stable compounds showing a t1/2 of 38.5 minutes.

Pharmacodynamic Markers in Preclinical Cellular and Animal Models

Pharmacodynamic (PD) markers are crucial for demonstrating that a drug candidate is engaging its intended target and eliciting the desired biological response in preclinical models. The specific PD markers for this compound would depend on its therapeutic target, which is not specified. However, we can look at examples from other benzamide derivatives to understand the types of PD markers that might be relevant.

For instance, in the development of benzamide derivatives as tubulin inhibitors for cancer, relevant PD markers in cellular models include:

Inhibition of tubulin polymerization: This can be assessed in biochemical assays.

Mitotic blockade and apoptosis: These can be measured in cancer cell lines using techniques like flow cytometry to analyze the cell cycle and detect apoptotic markers.

In a study on benzamide derivatives as inhibitors of the sodium taurocholate cotransport polypeptide (NTCP) for liver cancer, the following PD markers were used in HepG2 cells:

Anti-proliferative activity: Measured by the IC50 value.

Induction of apoptosis: Characterized by the regulation of proteins such as Bax, Bcl-2, cleaved-caspase 3, and cleaved-PARP, which are key components of the apoptotic pathway.

Target engagement: Confirmed by showing that the compound can bind to and inhibit NTCP, often assessed through molecular docking, molecular dynamics simulations, and Western blotting.

In animal models, PD markers are used to establish a relationship between drug exposure and the biological effect. For benzamide derivatives developed as glucokinase activators for diabetes, a key PD marker in mice was the reduction in plasma glucose levels. uky.edu For benzamide analogues targeting dopamine (B1211576) D2 receptors for PET imaging, PD markers in rhesus monkeys included the basal ganglia-to-cerebellum ratio, which reflects target engagement in the brain. nih.gov

Interactive Data Table: Examples of Pharmacodynamic Markers for Benzamide Derivatives

Therapeutic Area Compound Class Preclinical Model Pharmacodynamic Marker Citation
Oncology Tubulin Inhibitors Cancer cell lines Inhibition of tubulin polymerization, mitotic blockade, apoptosis
Oncology NTCP Inhibitors HepG2 cells Increased Bax, cleaved-caspase 3, cleaved-PARP; decreased Bcl-2
Diabetes Glucokinase Activators ICR mice Reduction in plasma glucose levels uky.edu

Strategies for Optimizing Preclinical Pharmacological Profiles

The optimization of a lead compound's pharmacological profile is a multi-objective process aimed at enhancing efficacy, improving pharmacokinetic properties, and minimizing off-target effects. For benzamide derivatives, several strategies have been employed.

One key strategy involves addressing metabolic liabilities identified in in vitro studies. If a metabolic hotspot is identified, medicinal chemists can modify the structure at that position to block metabolism. For example, if the cyclopropyl group of this compound were found to be a site of metabolic instability leading to bioactivation, a common strategy would be to replace it with a more stable group, such as a gem-dimethyl group. nih.gov This approach was successfully used in the optimization of hepatitis C virus NS5B inhibitors. nih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological profile. This involves synthesizing and testing a series of analogues to understand how different structural modifications affect potency, selectivity, and pharmacokinetic properties. For a series of benzamide derivatives developed as tubulin inhibitors, systematic SAR studies led to the identification of a compound with a favorable pharmacokinetic profile and robust in vivo antitumor efficacy.

Another optimization strategy is pharmacophore-oriented molecular design. This involves identifying the key structural features (the pharmacophore) responsible for the desired biological activity and using this information to design novel scaffolds with improved properties. This can also involve "scaffold hopping" to move to a new chemical series while retaining the key pharmacophoric elements.

Furthermore, a multi-objective optimization approach, often aided by computational tools, can be more efficient than sequential optimization of individual properties. This allows for the simultaneous consideration of competing objectives like affinity for the target, selectivity against off-targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to find a balanced candidate for further development.

Emerging Research Directions and Therapeutic Research Potential

Development as a Chemical Probe for Epigenetic Pathway Research

The N-hydroxybenzamide moiety is a known zinc-binding group, a key feature for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). nih.gov HDACs are crucial regulators of epigenetic modifications, playing a vital role in gene expression. Small molecules that can selectively modulate the activity of specific HDAC isoforms are invaluable tools, or "chemical probes," for dissecting the complexities of epigenetic pathways.

The development of N-cyclopropyl-3-fluoro-5-hydroxybenzamide as a chemical probe is supported by research on structurally related N-hydroxybenzamide and N-(2-aminophenyl)-benzamide derivatives that have demonstrated potent HDAC inhibitory activity. nih.govnih.gov For instance, certain N-hydroxybenzamide derivatives have shown significant inhibition of HDACs, with IC50 values in the nanomolar to low micromolar range. nih.gov These findings suggest that this compound could also function as an effective HDAC inhibitor, enabling researchers to study the specific roles of HDACs in cellular processes and disease states. The cyclopropyl (B3062369) group may offer enhanced metabolic stability or specific conformational properties that could be advantageous for a chemical probe. nih.gov

Table 1: HDAC Inhibitory Activity of Related Benzamide (B126) Compounds

Compound Class Specific Derivative Example Target IC50 (µM)
N-hydroxybenzamides Compound 7h (7-Br) HDACs (HeLa nuclear extract) 0.142
N-hydroxybenzamides Compound 7c (7-CH3) HDACs (HeLa nuclear extract) 0.146
N-(2-aminophenyl)-benzamides Not specified HDAC1 Nanomolar concentrations
N-(2-aminophenyl)-benzamides Not specified HDAC2 Nanomolar concentrations

This table presents data for compounds structurally related to this compound to illustrate the potential activity of this chemical class. Data sourced from nih.govnih.gov.

Potential in Combination Strategies in Preclinical Oncology Models

HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov The antiproliferative effects of various benzamide derivatives have been demonstrated in different cancer cell lines. nih.govnih.gov For example, N-(2-aminophenyl)-benzamide inhibitors have shown antiproliferative activity against A549 (lung carcinoma) and SF268 (glioblastoma) cancer cell lines at micromolar concentrations. nih.gov Furthermore, some N-hydroxypropenamide derivatives, which share the hydroxamic acid feature, have exhibited potent cytotoxic effects against SW620 (colorectal adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cells. nih.gov

Given the established role of HDAC inhibitors in oncology, this compound holds potential for use in combination therapies. By modulating the epigenetic landscape, this compound could potentially sensitize cancer cells to other chemotherapeutic agents or immunotherapies. Preclinical studies involving combination strategies with related benzamide compounds have shown promise, suggesting that this could be a fruitful avenue of investigation for this compound.

Table 2: Antiproliferative Activity of Related Benzamide Compounds in Cancer Cell Lines

Compound Class Cell Line Effect
N-(2-aminophenyl)-benzamides A549 (Lung Carcinoma) Antiproliferative
N-(2-aminophenyl)-benzamides SF268 (Glioblastoma) Antiproliferative
N-hydroxypropenamides SW620 (Colorectal Adenocarcinoma) Cytotoxic
N-hydroxypropenamides MDA-MB-231 (Breast Adenocarcinoma) Cytotoxic

This table summarizes the observed effects of structurally related compounds in preclinical cancer models. Data sourced from nih.govnih.gov.

Exploration of Novel Biological Targets Beyond Histone Deacetylases

While the primary and most studied targets for N-hydroxybenzamides are HDACs, the exploration for novel biological targets is an active area of research. nih.gov The diverse biological activities reported for benzamide and cyclopropane-containing compounds suggest that they may interact with other cellular proteins. nih.govmdpi.com For instance, some thiocarbohydrazide (B147625) derivatives, which can be used to synthesize new analogues, have been investigated for their anti-apoptotic activity through the inhibition of caspase-3. mdpi.com

The unique combination of functional groups in this compound—the cyclopropyl ring, the fluoro-substituted phenyl ring, and the hydroxamic acid—could lead to interactions with a variety of enzymes or receptors. Future research, potentially employing techniques like affinity chromatography or chemoproteomics, could uncover novel binding partners for this compound, thereby expanding its potential therapeutic applications beyond epigenetic modulation.

Design of Next-Generation Analogues for Enhanced Research Utility

The design and synthesis of next-generation analogues are crucial for optimizing the properties of a lead compound. For this compound, structure-activity relationship (SAR) studies on related benzamides provide a roadmap for designing improved molecules. nih.govrsc.org Research on other N-hydroxybenzamides and N-hydroxypropenamides has shown that modifications to the core structure can significantly impact HDAC inhibitory potency and isoform selectivity. nih.govrsc.org

For example, substitutions on the quinazoline (B50416) core of related inhibitors have been shown to influence their activity. nih.gov Similarly, the introduction of different functional groups can alter the physicochemical properties of the molecule, potentially enhancing cell permeability, metabolic stability, or target engagement. The cyclopropyl group in this compound is itself an interesting feature, as cyclopropane (B1198618) rings are known to impart unique conformational rigidity and metabolic stability. nih.gov By systematically modifying the substituents on the phenyl ring and exploring alternatives to the cyclopropyl group, researchers can aim to develop next-generation analogues with enhanced potency, selectivity, and utility as research tools or therapeutic candidates.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-3-fluoro-5-hydroxybenzamide?

A common method involves coupling a benzoyl chloride derivative (e.g., 3-fluoro-5-hydroxybenzoyl chloride) with cyclopropylamine under Schotten-Baumann conditions. Evidence from analogous compounds shows that reaction temperatures of 0–25°C in dichloromethane or THF, with a base like triethylamine, yield amide products in >90% purity after recrystallization . Safety protocols for handling reactive intermediates (e.g., acyl chlorides) include using P95 respirators and nitrile gloves .

Q. How can the structural identity of this compound be verified?

Key techniques include:

  • X-ray crystallography : For definitive confirmation of the cyclopropyl and hydroxy substituent positions (see analogous N-cyclohexyl-3-fluorobenzamide structures in crystallographic databases) .
  • NMR spectroscopy : Expected signals include a triplet for the cyclopropyl protons (δ 0.5–1.2 ppm) and a singlet for the aromatic fluorine (δ −110 to −120 ppm in ¹⁹F NMR) .
  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (C₁₁H₁₁FNO₂; exact mass 220.0773) .

Q. What safety precautions are required during handling?

  • Respiratory protection : Use NIOSH-approved P95 respirators for dust control; upgrade to OV/AG/P99 filters if vapor exposure is suspected .
  • Skin/eye protection : Wear nitrile gloves and safety goggles compliant with EN 166 standards. Contaminated gloves must be disposed of as hazardous waste .
  • First aid : Immediate rinsing with water for eye/skin contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can contradictory data on compound stability be resolved?

Evidence notes a lack of decomposition data under non-standard conditions. To address this:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
  • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (>200°C for similar benzamides) .
  • Compare results with structurally related compounds (e.g., N-cyclopropylbenzamide derivatives) to infer degradation pathways .

Q. What retrosynthetic strategies apply to this compound?

AI-driven tools (e.g., Reaxys or Pistachio models) suggest:

  • Disconnection at the amide bond : Start with 3-fluoro-5-hydroxybenzoic acid and cyclopropylamine.
  • Protecting group strategy : Protect the hydroxyl group (e.g., with tert-butyldimethylsilyl) before amidation, followed by deprotection .
  • Alternative routes may involve Pd-catalyzed coupling for fluorine retention .

Q. How can conflicting toxicity data be interpreted?

While current data classifies the compound as non-carcinogenic (IARC/OSHA), gaps exist in chronic exposure studies. Mitigation steps:

  • Perform Ames tests for mutagenicity (using S. typhimurium strains TA98/TA100).
  • Compare with structurally similar compounds (e.g., fluoro-benzamide agrochemicals) showing hepatotoxicity at high doses .
  • Use computational tools (e.g., OECD QSAR Toolbox) to predict metabolite toxicity .

Q. What mechanistic insights exist for its potential pharmacological activity?

Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show:

  • Receptor targeting : Hydroxy and fluorine groups may enhance hydrogen bonding with kinase active sites (e.g., EGFR inhibitors).
  • SAR studies : Cyclopropyl groups improve metabolic stability by reducing CYP450-mediated oxidation .

Methodological Guidance Table

Research ObjectiveRecommended MethodsKey References
Synthesis OptimizationSchotten-Baumann reaction, recrystallization
Stability AnalysisHPLC, DSC, accelerated aging
Toxicity ProfilingAmes test, OECD QSAR models
Structural ElucidationX-ray crystallography, HRMS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.